6-fluoro-4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide
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Overview
Description
6-fluoro-4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide is a complex organic compound that features a quinoline core with various functional groups, including a fluorine atom, a hydroxyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluorine and hydroxyl groups. The imidazole ring is then attached through a series of nucleophilic substitution reactions. Common reagents used in these reactions include fluorinating agents, hydroxylating agents, and imidazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include ketones, reduced imidazole derivatives, and substituted quinoline compounds. These products can be further modified to enhance their chemical and biological properties .
Scientific Research Applications
6-fluoro-4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-fluoro-4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions. These interactions can modulate the activity of target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-4-hydroxyquinoline-3-carboxamide: Lacks the imidazole ring, resulting in different biological activities.
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide: Lacks the fluorine atom, affecting its chemical reactivity.
6-fluoro-4-hydroxyquinoline: Lacks both the carboxamide and imidazole groups, leading to distinct properties
Uniqueness
6-fluoro-4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H13FN4O2 |
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Molecular Weight |
300.29 g/mol |
IUPAC Name |
6-fluoro-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H13FN4O2/c16-9-1-2-13-11(5-9)14(21)12(7-19-13)15(22)18-4-3-10-6-17-8-20-10/h1-2,5-8H,3-4H2,(H,17,20)(H,18,22)(H,19,21) |
InChI Key |
NLWZCROQFHPMRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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